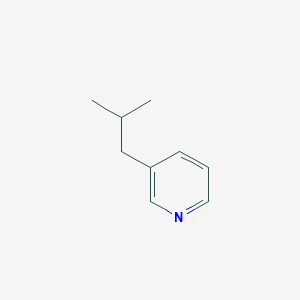
4-Methyl-1H-1-benzazepine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1H-1-benzazepine-2,5-dione, also known as MBZP, is a chemical compound that belongs to the class of benzazepines. MBZP is a derivative of benzodiazepines, which are a group of psychoactive drugs that are commonly used as sedatives, anxiolytics, and hypnotics. MBZP has gained significant attention in scientific research due to its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 4-Methyl-1H-1-benzazepine-2,5-dione is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) system, which is the major inhibitory neurotransmitter system in the brain. 4-Methyl-1H-1-benzazepine-2,5-dione is believed to enhance GABAergic neurotransmission by binding to the benzodiazepine site on the GABA-A receptor, which enhances the affinity of GABA for the receptor. This results in increased chloride ion influx into the neuron, which hyperpolarizes the neuron and reduces its excitability.
Biochemical and Physiological Effects:
4-Methyl-1H-1-benzazepine-2,5-dione has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABAergic neurotransmission, which results in anxiolytic, anticonvulsant, and sedative effects. 4-Methyl-1H-1-benzazepine-2,5-dione has also been shown to increase the release of dopamine and norepinephrine, which may contribute to its antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-1H-1-benzazepine-2,5-dione has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied in animal models, which makes it a useful tool for studying the GABAergic system and its potential therapeutic applications. However, 4-Methyl-1H-1-benzazepine-2,5-dione has some limitations for lab experiments. It is a psychoactive drug, which means that it may have unwanted effects on behavior and cognition in animal models. It is also not approved for human use, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for 4-Methyl-1H-1-benzazepine-2,5-dione research. One potential direction is to investigate its potential as a treatment for anxiety, depression, and epilepsy in humans. Another potential direction is to investigate its potential as a tool for studying the GABAergic system in humans. Additionally, further research is needed to fully understand the mechanism of action of 4-Methyl-1H-1-benzazepine-2,5-dione and to identify any potential side effects or limitations for its use in humans.
Méthodes De Synthèse
The synthesis of 4-Methyl-1H-1-benzazepine-2,5-dione is a multistep process that involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetylamino benzoic acid. This intermediate is then reacted with methyl chloroformate to form 4-methyl-2-acetylamino benzoic acid methyl ester. The final step involves the cyclization of the methyl ester with phosgene to form 4-Methyl-1H-1-benzazepine-2,5-dione.
Applications De Recherche Scientifique
4-Methyl-1H-1-benzazepine-2,5-dione has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and epilepsy. It has been shown to have anxiolytic and anticonvulsant effects in animal models, which suggest its potential as a treatment for anxiety and epilepsy. 4-Methyl-1H-1-benzazepine-2,5-dione has also been shown to have antidepressant effects in animal models, which suggest its potential as a treatment for depression.
Propriétés
Numéro CAS |
10315-37-4 |
|---|---|
Nom du produit |
4-Methyl-1H-1-benzazepine-2,5-dione |
Formule moléculaire |
C11H9NO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
4-methyl-1H-1-benzazepine-2,5-dione |
InChI |
InChI=1S/C11H9NO2/c1-7-6-10(13)12-9-5-3-2-4-8(9)11(7)14/h2-6H,1H3,(H,12,13) |
Clé InChI |
SJARJWKVXMIEKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC2=CC=CC=C2C1=O |
SMILES canonique |
CC1=CC(=O)NC2=CC=CC=C2C1=O |
Synonymes |
4-Methyl-1H-1-benzazepine-2,5-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




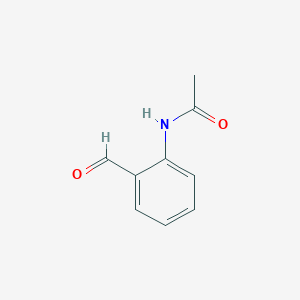
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)



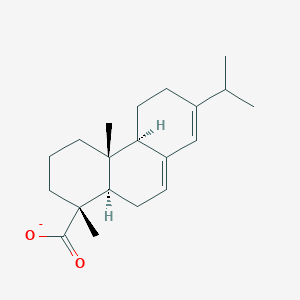

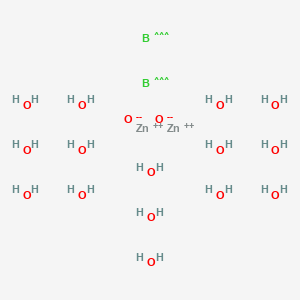
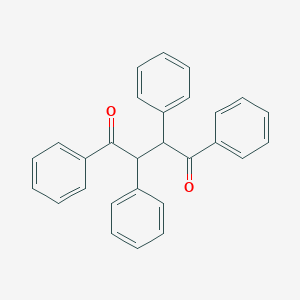
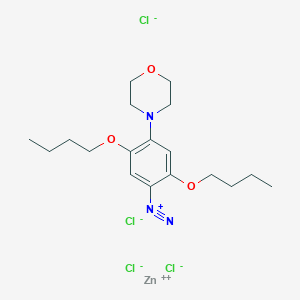
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
